2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2-oxazole (oxazolyl) core substituted with methyl groups at positions 3 and 5, linked via an acetamide bridge to a phenyl ring. The phenyl ring is further functionalized with a 1,2,4-oxadiazole moiety bearing a pyridin-4-yl substituent.
The synthesis of analogous compounds, as described in recent literature, often employs cesium carbonate and dry N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or condensation reactions between heterocyclic precursors . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity, with spectroscopic data aligning closely with theoretical predictions for related derivatives .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-17(14(2)28-25-13)12-19(27)23-18-6-4-3-5-16(18)11-20-24-21(26-29-20)15-7-9-22-10-8-15/h3-10H,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZJTASXPYYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and oxadiazole intermediates, followed by their coupling with the appropriate phenylacetamide derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that compounds with oxazole and oxadiazole structures can exhibit:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.
- Anticancer Properties : The structural components allow for modulation of cell signaling pathways involved in cancer progression. Preliminary studies suggest potential efficacy in inhibiting tumor growth.
Biological Research
In biological studies, this compound has been investigated for its role in:
- Inflammation Modulation : Compounds containing oxazole rings have been noted for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Enzyme Inhibition : The interaction of the compound with specific enzymes has been studied to understand its mechanism of action better. This can lead to the development of enzyme inhibitors useful in drug design.
Case Studies
- Antimicrobial Evaluation : A study conducted on similar oxazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research published in a peer-reviewed journal demonstrated that derivatives of oxazole exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediate structures followed by coupling reactions. Key reagents used in the synthesis include:
- Dimethylformamide (DMF) : Commonly used as a solvent.
- Dichloromethane (DCM) : Often employed during extraction and purification processes.
Industrial Production Methods
For industrial applications, optimizing reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis may be utilized to enhance efficiency and scalability.
Mechanism of Action
The mechanism by which 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The pyridine moiety in the target compound may improve binding to ATP pockets in kinases, while methyl groups on the oxazole could enhance metabolic stability .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Features
The compound features:
- An oxazole ring which is known for its diverse biological activities.
- A pyridine moiety , which enhances its interaction with biological targets.
- An acetamide functional group , contributing to its solubility and bioavailability.
Biological Activity
Preliminary studies have indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The oxazole and pyridine components may contribute to its effectiveness against various microbial strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Immunomodulatory Effects : Research indicates potential modulation of immune responses, suggesting applications in autoimmune diseases.
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar oxazole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential of oxazole-containing compounds in cancer therapy, suggesting that our compound could exhibit similar effects.
Case Study 2: Immunomodulation
Research on isoxazole derivatives revealed their ability to modulate immune responses. One particular derivative inhibited TNF-alpha production in human blood cultures and demonstrated immunosuppressive properties in vivo. This suggests that our compound may also engage similar pathways to regulate immune functions effectively.
Synthesis Methods
The synthesis of this compound can be achieved through:
- Condensation Reactions : Involving the oxazole and pyridine precursors.
- Functional Group Modifications : To enhance solubility and biological activity.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole and oxazole rings. Key steps include:
- Oxadiazole Cyclization : Reacting hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or thionyl chloride) .
- Acetamide Coupling : Linking the oxazole moiety to the phenylacetamide backbone via nucleophilic substitution or amide bond formation. For example, chloroacetylation of intermediates followed by displacement with amines .
- Purification : Recrystallization using solvents like pet-ether or column chromatography for high-purity yields .
Table 1 : Example Reaction Conditions from Literature
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyridinyl and oxadiazole protons appearing as distinct singlets (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxadiazole and acetamide moieties .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Molecular Docking : Preliminary computational screening against target proteins (e.g., EGFR or COX-2) to prioritize in vitro testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization efficiency .
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Temperature Control : Lowering reaction temperatures (0–5°C) minimizes side reactions during coupling steps .
- Design of Experiments (DoE) : Employ factorial designs to test variable interactions (e.g., solvent:temperature ratio) .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Isotopic Labeling : Introduce deuterated analogs to clarify exchangeable protons (e.g., NH in acetamide) .
- X-ray Crystallography : Resolve structural ambiguities by obtaining single-crystal data .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Methodological Answer :
- Kinetic Studies : Measure binding affinity (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
- Mutagenesis Analysis : Identify critical binding residues by mutating target protein active sites .
Q. How can computational tools enhance the design of analogs with improved activity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability by simulating ligand-protein interactions over 100-ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .
- AI-Driven Synthesis Planning : Platforms like COMSOL Multiphysics optimize reaction pathways and predict regioselectivity .
Q. What strategies enable comparative analysis with structural analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) to correlate structure with activity .
- Thermodynamic Profiling : Compare binding free energies (ΔG) via MM-PBSA calculations .
- Cross-Species Assays : Test activity against orthologs (e.g., murine vs. human enzymes) to identify species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
